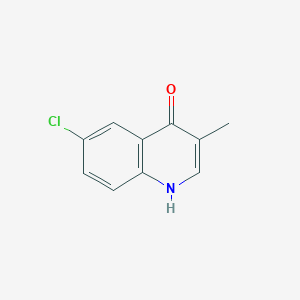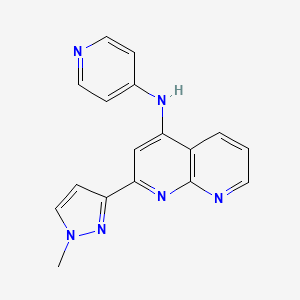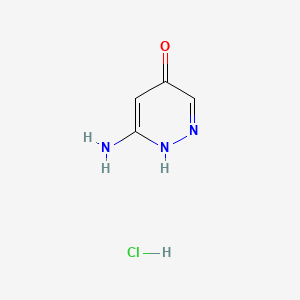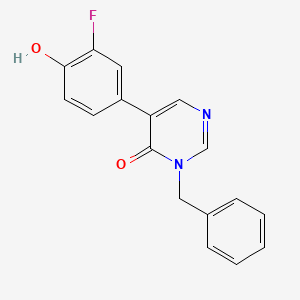
3-benzyl-5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidinone class. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate benzyl and fluoro-hydroxyphenyl precursors with a pyrimidinone core. Common synthetic routes may include:
Step 1: Formation of the pyrimidinone core through cyclization reactions.
Step 2: Introduction of the benzyl group via nucleophilic substitution or coupling reactions.
Step 3: Addition of the fluoro-hydroxyphenyl group through electrophilic aromatic substitution or similar reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To enhance reaction rates and selectivity.
Control of temperature and pressure: To ensure optimal reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-benzyl-5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the pyrimidinone ring to form dihydropyrimidinones.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or aldehydes.
Reduction: May yield dihydropyrimidinones.
Substitution: May yield halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-benzyl-5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to active sites: Inhibiting or activating enzyme activity.
Modulating signaling pathways: Affecting cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
3-benzyl-5-phenylpyrimidin-4(3H)-one: Lacks the fluoro and hydroxy groups.
3-benzyl-5-(4-hydroxyphenyl)pyrimidin-4(3H)-one: Lacks the fluoro group.
3-benzyl-5-(3-fluorophenyl)pyrimidin-4(3H)-one: Lacks the hydroxy group.
Uniqueness
The presence of both the fluoro and hydroxy groups in 3-benzyl-5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one may confer unique properties, such as enhanced biological activity or selectivity for specific targets.
Propiedades
Fórmula molecular |
C17H13FN2O2 |
|---|---|
Peso molecular |
296.29 g/mol |
Nombre IUPAC |
3-benzyl-5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one |
InChI |
InChI=1S/C17H13FN2O2/c18-15-8-13(6-7-16(15)21)14-9-19-11-20(17(14)22)10-12-4-2-1-3-5-12/h1-9,11,21H,10H2 |
Clave InChI |
LQASCXLXPUFIIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC=C(C2=O)C3=CC(=C(C=C3)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


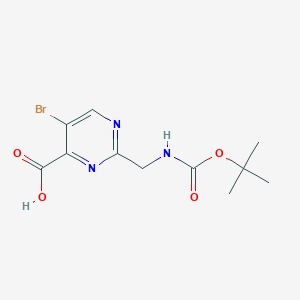
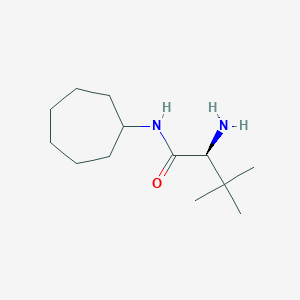
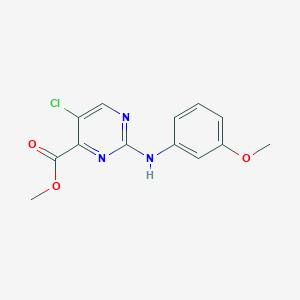

![[3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13900513.png)
![1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene](/img/structure/B13900530.png)
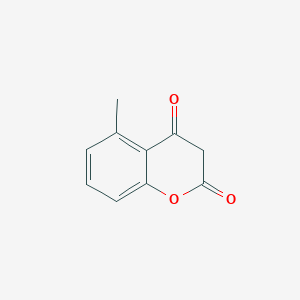
![ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13900545.png)
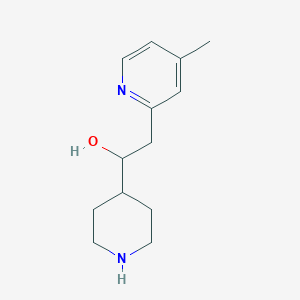
![2-bromo-5H,6H,7H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13900555.png)

